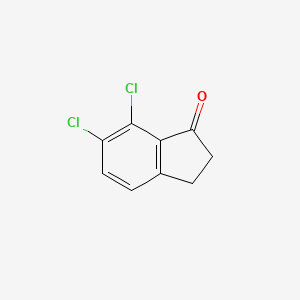

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDWMOMUOSRZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621203 | |

| Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-30-6 | |

| Record name | 6,7-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indanone Core in Medicinal Chemistry

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, fused-ring system provides a valuable template for the design of compounds targeting a wide array of biological targets. Substituted indanones have demonstrated a broad spectrum of pharmacological activities, including applications as anti-inflammatory, anti-cancer, and neuroprotective agents. The specific substitution pattern on the aromatic ring and the indanone core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target of this guide, 6,7-Dichloro-2,3-dihydro-1H-inden-1-one, serves as a key intermediate in the synthesis of various pharmaceutical candidates, making its efficient and reliable synthesis a topic of significant interest to the drug development community.

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful outcome.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most direct and widely employed route for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation. This powerful reaction allows for the formation of the five-membered ring of the indanone system through the cyclization of a suitable precursor. In the case of this compound, the logical precursor is 3-(3,4-dichlorophenyl)propanoic acid.

The overall synthetic strategy can be broken down into two key stages:

-

Synthesis of the Precursor: Preparation of 3-(3,4-dichlorophenyl)propanoic acid.

-

Intramolecular Friedel-Crafts Cyclization: Ring closure of the precursor to yield the target this compound.

This approach offers a reliable and scalable method for the production of the desired indanone.

Part 1: Synthesis of 3-(3,4-Dichlorophenyl)propanoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A reliable method for this transformation is the Malonic Ester Synthesis, which builds the carbon skeleton of the propanoic acid chain.

Causality Behind Experimental Choices

The Malonic Ester Synthesis is a classic and robust method for the formation of carbon-carbon bonds.[1] It is particularly well-suited for the synthesis of carboxylic acids from alkyl halides. The choice of 3,4-dichlorobenzyl halide as the starting material is dictated by the desired substitution pattern of the final indanone. Diethyl malonate is a commonly used and commercially available reagent for this synthesis. The use of a strong base, such as sodium ethoxide, is essential to deprotonate the acidic α-hydrogen of the malonate, generating the nucleophilic enolate required for the subsequent alkylation reaction. The final hydrolysis and decarboxylation steps are standard procedures to convert the substituted malonic ester to the desired propanoic acid.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Enolate Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add sodium ethoxide (1.0 equivalent) portion-wise at room temperature. Stir the mixture until the sodium ethoxide has completely dissolved.

Step 2: Alkylation

-

To the freshly prepared sodium ethoxide solution, add 3,4-dichlorobenzyl chloride (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add a solution of sodium hydroxide (3.0 equivalents) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.

-

Cool the mixture to room temperature, which should result in the precipitation of the crude 3-(3,4-dichlorophenyl)propanoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation, which transforms the linear propanoic acid precursor into the desired tricyclic indanone.[2][3]

Causality Behind Experimental Choices

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2][4] The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the carboxylic acid (or its more reactive acyl chloride derivative) to generate the highly electrophilic acylium ion. The intramolecular nature of this reaction is favored due to the proximity of the aromatic ring and the acylium ion, leading to the formation of the five-membered ring. The use of an inert solvent like dichloromethane is necessary to dissolve the reactants and facilitate the reaction without participating in it. The reaction is typically performed at low to ambient temperatures to control the reactivity and minimize potential side reactions. An aqueous workup is required to quench the reaction and remove the Lewis acid catalyst.

Experimental Protocol: Cyclization to this compound

Step 1: Formation of the Acyl Chloride (Optional but Recommended)

For a more efficient cyclization, it is advantageous to first convert the carboxylic acid to the more reactive acyl chloride.

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend 3-(3,4-dichlorophenyl)propanoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to a gentle reflux for 1-2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)propanoyl chloride. This is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(3,4-dichlorophenyl)propanoyl chloride from the previous step in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Product |

| 1a | Diethyl malonate, 3,4-Dichlorobenzyl chloride | Sodium ethoxide | Ethanol | Reflux | 2-3 h | Diethyl 2-(3,4-dichlorobenzyl)malonate |

| 1b | Diethyl 2-(3,4-dichlorobenzyl)malonate | NaOH, HCl | Water | Reflux | 4-7 h | 3-(3,4-Dichlorophenyl)propanoic acid |

| 2a | 3-(3,4-Dichlorophenyl)propanoic acid | Thionyl chloride, DMF | None | Reflux | 1-2 h | 3-(3,4-Dichlorophenyl)propanoyl chloride |

| 2b | 3-(3,4-Dichlorophenyl)propanoyl chloride | Aluminum chloride | Dichloromethane | 0 °C to RT | 2-4 h | This compound |

Visualization of the Synthetic Workflow

Sources

An In-Depth Technical Guide to the Synthesis of 6,7-Dichloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dichloro-1-indanone is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its rigid, bicyclic structure, adorned with reactive chlorine and ketone functionalities, makes it a versatile scaffold for further molecular elaboration. This technical guide provides a comprehensive overview of the primary synthetic pathway to 6,7-dichloro-1-indanone, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The synthesis is primarily approached via a two-step sequence involving the preparation of 3-(3,4-dichlorophenyl)propanoic acid followed by its intramolecular Friedel-Crafts acylation. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important molecule.

Introduction: The Significance of the Indanone Core

The 1-indanone scaffold is a privileged structural motif found in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Its prevalence in medicinal chemistry has driven the continuous evolution of synthetic strategies for its construction. The specific target of this guide, 6,7-dichloro-1-indanone, serves as a key building block for more complex molecules, where the chlorine atoms can be further functionalized or are integral to the biological activity of the final product.

Retrosynthetic Analysis and Primary Synthetic Pathway

A logical retrosynthetic disconnection of 6,7-dichloro-1-indanone points to 3-(3,4-dichlorophenyl)propanoic acid as the immediate precursor. The key transformation is an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones fused to an aromatic ring.[1][2]

Experimental Protocol: Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

3,4-Dichlorobenzyl chloride

-

Hydrochloric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and generates hydrogen gas, so proper ventilation and caution are necessary. Continue adding sodium until the desired molar equivalent is reached.

-

Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 3,4-dichlorobenzyl chloride dropwise. Heat the reaction mixture to reflux for 2-3 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a mixture of concentrated hydrochloric acid and sulfuric acid. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3,4-dichlorophenyl)propanoic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes.

Intramolecular Friedel-Crafts Acylation: Formation of 6,7-Dichloro-1-indanone

The cyclization of 3-(3,4-dichlorophenyl)propanoic acid to 6,7-dichloro-1-indanone is achieved through an intramolecular Friedel-Crafts acylation. This electrophilic aromatic substitution reaction can be promoted by strong Brønsted acids like polyphosphoric acid (PPA) or by converting the carboxylic acid to its more reactive acid chloride derivative followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃). [1][2]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

-

Activation of the Carboxylic Acid: In the presence of a strong acid like PPA, the carboxylic acid is protonated, leading to the formation of an acylium ion intermediate with the loss of water. [3][4]Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

-

Electrophilic Aromatic Substitution: The acylium ion is a potent electrophile. The adjacent dichlorinated benzene ring acts as a nucleophile and attacks the acylium ion, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex).

-

Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final 6,7-dichloro-1-indanone product.

Experimental Protocols

Two common and effective methods for the cyclization are presented below.

Method A: Cyclization using Polyphosphoric Acid (PPA)

Materials:

-

3-(3,4-Dichlorophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, place 3-(3,4-dichlorophenyl)propanoic acid and polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The reaction is typically complete within 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6,7-dichloro-1-indanone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes. [5] Method B: Cyclization via the Acyl Chloride with Aluminum Chloride

Materials:

-

3-(3,4-Dichlorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane

-

Crushed ice

-

Concentrated hydrochloric acid

Procedure:

-

Formation of the Acyl Chloride: In a flask equipped with a reflux condenser and a gas trap, suspend 3-(3,4-dichlorophenyl)propanoic acid in a minimal amount of anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.1-1.5 equivalents). Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases (typically 1-2 hours). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen) and cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.3 equivalents), keeping the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization. [5]

Characterization of 6,7-Dichloro-1-indanone

The structure and purity of the synthesized 6,7-dichloro-1-indanone should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₆Cl₂O |

| Molecular Weight | 201.05 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts for 6,7-dichloro-1-indanone based on the known spectra of 1-indanone and the expected electronic effects of the chlorine substituents. [6][7] ¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.5-7.6 ppm (d, 1H): Aromatic proton at C-5.

-

δ ~7.3-7.4 ppm (d, 1H): Aromatic proton at C-4.

-

δ ~3.1-3.2 ppm (t, 2H): Methylene protons at C-3.

-

δ ~2.7-2.8 ppm (t, 2H): Methylene protons at C-2.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~205 ppm: Carbonyl carbon (C-1).

-

δ ~150-155 ppm: Quaternary aromatic carbon (C-7a).

-

δ ~135-140 ppm: Quaternary aromatic carbon (C-3a).

-

δ ~130-135 ppm: Aromatic carbons bearing chlorine (C-6, C-7).

-

δ ~125-130 ppm: Aromatic CH carbons (C-4, C-5).

-

δ ~36 ppm: Methylene carbon (C-2).

-

δ ~26 ppm: Methylene carbon (C-3).

Conclusion

The synthesis of 6,7-dichloro-1-indanone is reliably achieved through a two-step process involving the malonic ester synthesis of 3-(3,4-dichlorophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation. The choice of cyclization conditions, either with polyphosphoric acid or via the acyl chloride with a Lewis acid, can be adapted based on available reagents and equipment. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this valuable chemical intermediate, empowering researchers in their pursuit of novel pharmaceuticals and other advanced materials.

References

-

PrepChem.com. Synthesis of Step C: 2-Phenyl-5-methoxy-6,7-dichloro-1-indanone. Available from: [Link]

-

Organic Syntheses Procedure. (2012). Org. Synth., 89, 115-125. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Available from: [Link]

- Button, G. M., & Cantrell, T. S. (1977). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. The Journal of Organic Chemistry, 42(4), 723–724.

-

Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Available from: [Link]

-

Organic Syntheses Procedure. Note 4. Available from: [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

-

ResearchGate. AlCl3‐promoted stereoselective synthesis of 1‐indanone derivatives. Available from: [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Available from: [Link]

-

ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Available from: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. researchgate.net [researchgate.net]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS No: 68755-30-6), a halogenated derivative of 1-indanone. This document is intended for researchers, scientists, and drug development professionals who may be working with or considering this compound in their research. Due to a lack of extensive published experimental data for this specific isomer, this guide combines predicted physicochemical properties with established, field-proven methodologies for their experimental determination. By providing both theoretical values and practical analytical frameworks, this guide aims to serve as a valuable resource for anticipating the behavior of this compound and for designing robust experimental protocols. We will delve into its structural and fundamental properties, predicted physical characteristics, and spectral data, alongside detailed, self-validating protocols for their empirical verification.

Introduction and Molecular Identity

This compound is a member of the indanone family, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The addition of two chlorine atoms to the aromatic ring at positions 6 and 7 is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a potentially interesting building block in drug discovery and organic synthesis.

A clear understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, permeability, stability, and interaction with biological systems. This guide will systematically explore these characteristics for this compound.

Chemical Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise molecular structure and identity.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 6,7-Dichloro-1-indanone | [2] |

| CAS Number | 68755-30-6 | [2] |

| Molecular Formula | C₉H₆Cl₂O | [2] |

| Molecular Weight | 201.05 g/mol | [2] |

| InChI | InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 | [2] |

Physicochemical Properties: Predicted and Comparative Data

As specific experimental data for this compound is not widely available in the literature, the following table presents predicted values obtained from computational models, alongside experimental data for the closely related 6-chloro-1-indanone for comparative purposes. It is crucial to note that predicted values provide an estimation and should be confirmed by experimental determination.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value (6,7-dichloro isomer) | Experimental Value (6-chloro isomer) | Notes and Justification |

| Melting Point (°C) | 90-110 (estimated) | 71-79[3] | The addition of a second chlorine atom is expected to increase the melting point due to increased molecular weight and potentially more ordered crystal packing. |

| Boiling Point (°C) | ~310 at 760 mmHg (predicted)[3][4] | 110 at 0.01 Torr[3] | Increased molecular weight and polarity from the second chlorine atom will raise the boiling point compared to the mono-chlorinated analog. |

| logP (o/w) | ~3.1 (predicted) | Not available | The high logP value suggests poor aqueous solubility and a preference for lipophilic environments, a key consideration for drug development. |

| Aqueous Solubility | Very low (predicted)[5] | Not available | Consistent with the predicted high logP, solubility in aqueous media is expected to be minimal. |

| Appearance | Off-white to light yellow solid (expected) | Solid[3] | Based on the appearance of related indanones. |

Experimental Determination of Physicochemical Properties

This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are designed to be self-validating and are widely accepted in the fields of chemistry and drug development.

Synthesis and Purification

The synthesis of chloro-substituted 1-indanones is most commonly achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride derivative.[1][6]

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation

-

Acid Chloride Formation: In a fume hood, dissolve 3-(3,4-dichlorophenyl)propanoic acid in an inert solvent such as dichloromethane. Add thionyl chloride (SOCl₂) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

-

Cyclization: Cool the crude acyl chloride in an ice bath and dissolve in a suitable solvent (e.g., dichloromethane). Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise, keeping the temperature below 5 °C. Allow the reaction to stir at room temperature, monitoring by TLC.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[7]

Protocol 2: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dried, crystalline compound on a clean, dry watch glass. Finely crush the sample into a powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is reported as T1-T2. A sharp melting range (0.5-2 °C) is indicative of a pure compound.[8]

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its formulation and for designing subsequent reactions.

Protocol 3: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Qualitative Assessment: To a series of small, labeled vials, add approximately 10 mg of the compound. Add 1 mL of each solvent to the respective vials. Vortex each vial for 1-2 minutes at room temperature. Visually classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

-

Quantitative Assessment (for key solvents): Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the solution to remove undissolved solid. Accurately dilute a known volume of the filtrate and analyze the concentration using a calibrated analytical technique such as HPLC-UV or GC-MS.

Spectroscopic and Spectrometric Characterization

Caption: Analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

Aromatic Protons (2H): Two singlets or narrow doublets expected in the range of δ 7.2-7.8 ppm.

-

Methylene Protons (4H): Two triplets or multiplets in the range of δ 2.5-3.5 ppm, corresponding to the two CH₂ groups of the cyclopentanone ring.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

Carbonyl Carbon: δ ~195-205 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ ~120-150 ppm), with two carbons bearing chlorine atoms shifted downfield.

-

Methylene Carbons: Two signals in the aliphatic region (δ ~25-40 ppm).

Protocol 4: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.

Protocol 5: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 200, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Major Fragments: Loss of CO (m/z 172) and subsequent loss of chlorine atoms.

Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100-1000 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. Use a suitable capillary column (e.g., a nonpolar DB-5ms column) and a temperature program that allows for the separation of the analyte from any impurities.

-

MS Detection: As the compound elutes from the GC column, it will be ionized (typically by electron ionization) and the mass-to-charge ratio of the resulting ions will be detected.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Safety and Handling

This compound is a chlorinated aromatic ketone and should be handled with appropriate safety precautions.

-

Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene gloves are generally suitable for incidental contact).[10][11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While specific experimental data for this compound is limited in the public domain, this technical guide provides a robust framework for understanding and working with this compound. By combining predicted physicochemical properties with detailed, standardized experimental protocols, researchers and drug development professionals are equipped to anticipate its behavior and generate reliable empirical data. The provided methodologies for synthesis, purification, and characterization offer a clear path for further investigation into the potential applications of this and related halogenated indanones. As with any chemical compound, all handling and experimental work should be conducted with strict adherence to safety protocols.

References

-

Kubinyi, H. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

ChemAxon. (n.d.). NMR Predictor. Chemaxon Docs. Available at: [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

ChemAxon. (n.d.). Solubility prediction - Chemaxon's Solubility Predictor. Available at: [Link]

-

BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Available at: [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

SSERC. (n.d.). Melting point determination. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

solubility.info. (2016). Solubility calculation. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Available at: [Link]

-

ResearchGate. (2013). Prediction of boiling points of organic compounds by QSPR tools. Available at: [Link]

-

Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. YouTube. Available at: [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

Quora. (2018). Is there a good reliable website to use for finding melting points of every compound for organic chemistry to find unknown?. Available at: [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]

-

SafetyVideos.com. (2013). Chlorine Safety Video. YouTube. Available at: [Link]

- Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.

-

Bonus Video 001 - PPE and Chemical Handling. (2020). YouTube. Available at: [Link]

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. Available at: [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

University of Arkansas Environmental Health and Safety. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Available at: [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROSPRE [prospre.ca]

- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 4. AAT Bioquest: Online Boiling Point Predictor [aatbioquest.blogspot.com]

- 5. chemaxon.com [chemaxon.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 9. On-line Software [vcclab.org]

- 10. hsa.ie [hsa.ie]

- 11. ecolink.com [ecolink.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Introduction

6,7-Dichloro-2,3-dihydro-1H-inden-1-one is a halogenated aromatic ketone with the molecular formula C₉H₆Cl₂O.[1] As a substituted indanone, this molecule and its analogs serve as versatile building blocks in organic synthesis, particularly within the realm of drug discovery and development. The precise characterization of such molecules is paramount for ensuring purity, identifying byproducts, and understanding metabolic pathways. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond a simple recitation of methods to explore the underlying principles, predictive fragmentation analysis, and practical experimental design. The core of this document is to equip researchers, scientists, and drug development professionals with the expertise to develop robust analytical methods and confidently interpret the resulting spectral data.

Foundational Principles: The Isotopic Signature of a Dichlorinated Compound

A fundamental aspect of the mass spectrum of any chlorinated compound is the isotopic distribution of chlorine. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), a ratio of roughly 3:1.[3] For a molecule containing two chlorine atoms, like this compound, this gives rise to a highly characteristic triplet of peaks for the molecular ion (M) and any chlorine-containing fragments.

The expected pattern for a dichlorinated ion cluster is as follows:

-

M Peak: The ion containing two ³⁵Cl isotopes.

-

M+2 Peak: The ion containing one ³⁵Cl and one ³⁷Cl isotope.

-

M+4 Peak: The ion containing two ³⁷Cl isotopes.

The theoretical relative intensity ratio of these peaks can be calculated based on probability and is approximately 9:6:1 .[4][5] The observation of this distinct pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in an ion.

Experimental Design: Methodologies and Protocols

The choice between GC-MS and LC-MS depends on the analyte's properties (volatility, thermal stability) and the analytical goal (e.g., routine purity check vs. quantitation in a complex matrix).[6][7] For this compound, a relatively non-polar small molecule, both techniques are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) is the most common ionization source in GC-MS, providing reproducible fragmentation patterns that are excellent for structural elucidation and library matching.[8]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of the target compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

GC System Configuration:

-

Injector: Split/splitless inlet, set to 250°C. A split ratio of 20:1 is a good starting point to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase.

-

Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the analyte as a sharp peak.[8]

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation is consistent and comparable to library spectra.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-300 m/z. This range will capture the molecular ion and key fragments while excluding low-mass solvent or air peaks.

-

Source Temperature: 230°C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous when dealing with complex matrices, less volatile compounds, or when soft ionization is preferred to preserve the molecular ion.[9][10] Electrospray Ionization (ESI) is a common technique that typically induces less fragmentation than EI.[6]

Experimental Workflow: LC-MS Analysis

Caption: Workflow for LC-MS/MS analysis of the target compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 10 µg/mL. Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

LC System Configuration:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Scan Range: 50-350 m/z.

-

Data Acquisition: For structural confirmation, perform tandem MS (MS/MS) by selecting the protonated molecule [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID).[2]

-

Predictive Spectral Analysis and Interpretation

While an experimental spectrum is not publicly available, we can predict the key features of the EI mass spectrum based on established fragmentation principles for ketones and halogenated aromatic compounds.[11][12]

The Molecular Ion (M⁺˙)

The molecular formula is C₉H₆Cl₂O. The nominal molecular weight is 200 Da.[1] The key feature will be the isotopic cluster.

| Ion | Composition | Calculated m/z (Nominal) | Expected Relative Abundance |

| M⁺˙ | C₉H₆(³⁵Cl)₂O | 200 | 100% (base of cluster) |

| [M+2]⁺˙ | C₉H₆(³⁵Cl)(³⁷Cl)O | 202 | ~65% |

| [M+4]⁺˙ | C₉H₆(³⁷Cl)₂O | 204 | ~10% |

| Table 1: Predicted isotopic cluster for the molecular ion of this compound. |

Primary Fragmentation Pathways

Under 70 eV EI conditions, the molecular ion is expected to be moderately abundant, and several characteristic fragmentation pathways will be observed.

Pathway A: Loss of Carbon Monoxide (CO) The loss of a neutral CO molecule (28 Da) is a classic fragmentation for ketones and aldehydes, resulting from the cleavage of the bonds adjacent to the carbonyl group.[11]

Fragmentation Pathway A: Loss of CO

Caption: Loss of neutral carbon monoxide from the molecular ion.

Pathway B: Loss of a Chlorine Radical (Cl•) Cleavage of a C-Cl bond on the aromatic ring will result in the loss of a chlorine radical (35 or 37 Da). This creates a prominent fragment ion at M-35 and M-37.

Fragmentation Pathway B: Loss of Cl

Caption: Loss of a chlorine radical from the molecular ion.

Pathway C: Sequential Losses More complex fragmentation involves sequential losses. For instance, the [M-Cl]⁺ ion can subsequently lose a molecule of CO. Alternatively, the [M-CO]⁺˙ ion can lose a chlorine radical. Both pathways lead to an ion at m/z 137.

Fragmentation Pathway C: Sequential Losses

Caption: Convergent pathways leading to the [M-CO-Cl]⁺ ion.

Summary of Predicted Ions

| m/z (Nominal, lowest isotope) | Proposed Formula | Identity | Comments |

| 200 | C₉H₆³⁵Cl₂O⁺˙ | Molecular Ion (M⁺˙) | Exhibits characteristic M, M+2, M+4 pattern. |

| 172 | C₈H₆³⁵Cl₂⁺˙ | [M-CO]⁺˙ | Diagnostic for a ketone; retains two Cl atoms. |

| 165 | C₉H₆³⁵ClO⁺ | [M-Cl]⁺ | Loss of one Cl radical; will show M, M+2 doublet. |

| 137 | C₈H₆³⁵Cl⁺ | [M-CO-Cl]⁺ | Result of sequential losses; retains one Cl atom. |

| 102 | C₈H₆⁺ | [C₈H₆]⁺ | Possible loss of both Cl atoms from the [M-CO] fragment. |

| Table 2: Summary of major predicted fragment ions in the EI mass spectrum. |

Applications in a Drug Development Context

The methodologies described are not merely academic exercises; they are critical for the advancement of pharmaceutical candidates.

-

Impurity Profiling: During synthesis, related compounds with different chlorination patterns or other substituents may be formed. The unique mass and fragmentation pattern of this compound allows for its specific detection and quantification, even in the presence of structurally similar impurities.[2]

-

Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, light) and analyzing the resulting mixture by LC-MS/MS can identify potential degradation products. This is a regulatory requirement and provides insight into the molecule's stability.

-

Metabolite Identification: If this compound were a drug candidate, its metabolites could be identified in biological matrices (plasma, urine) by searching for predicted metabolic transformations (e.g., hydroxylation, reduction of the ketone) and their corresponding mass shifts using high-resolution LC-MS.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to achieve robust and unambiguous molecular characterization. The dominant analytical feature is the isotopic signature imparted by the two chlorine atoms, which provides an immediate diagnostic marker for the molecular ion and any chlorine-containing fragments. By leveraging established fragmentation patterns for ketones and halogenated aromatics, a detailed and predictive interpretation of the mass spectrum is possible. The GC-MS and LC-MS protocols outlined in this guide provide a solid foundation for researchers to develop and validate methods for purity testing, impurity profiling, and further investigation in a drug development pipeline.

References

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.

- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.

- Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. ResearchGate.

- Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World.

- Small Molecule HPLC. (n.d.). Sigma-Aldrich.

- Mass spectrum of 1,1-dichloroethane. (n.d.). Doc Brown's Chemistry.

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (n.d.). Benchchem.

- This compound. (n.d.). ChemNet.

- CAS 68755-30-6 | this compound. (n.d.). Alchem Pharmtech.

- McLafferty, F. W. (n.d.). Fragmentation and Interpretation of Spectra. NIST.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Synthetic Access to Aromatic α-Haloketones. (2019). National Institutes of Health (NIH).

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- 1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook.

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing.

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. ResearchGate.

Sources

- 1. This compound | 68755-30-6 [chemnet.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. whitman.edu [whitman.edu]

- 4. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 小分子HPLC分析_小分子鉴定_液相色谱-默克生命科学 [sigmaaldrich.cn]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Introduction: The Privileged Scaffold and the Impact of Dichlorination

An In-Depth Technical Guide to the Biological Activity of Dichloro-indanones

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core, a bicyclic framework composed of a benzene ring fused to a cyclopentanone ring, is recognized in medicinal chemistry as a "privileged structure".[1][2][3] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1][2][3] The inherent structural rigidity and synthetic accessibility of the indanone moiety make it an ideal starting point for the development of novel bioactive compounds.[4][5]

The introduction of halogen atoms, particularly chlorine, onto this scaffold significantly alters its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.[4] Dichlorination, in particular, has been shown to modulate and often enhance the biological activities of the parent indanone molecule. This guide provides a comprehensive technical overview of the multifaceted biological activities of dichloro-indanone derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Synthesis of Dichloro-indanone Derivatives: A Brief Overview

The synthetic tractability of the indanone scaffold is a key reason for its widespread investigation. A prevalent and robust method for constructing the core ring system is the intramolecular Friedel-Crafts acylation.[4][5][6] This reaction typically involves the ring-closure of a 3-arylpropanoic acid precursor, often activated as an acid chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][7] This foundational reaction allows for the strategic placement of chloro-substituents on the aromatic ring, leading to various dichloro-indanone isomers, such as 4,6-dichloro- and 5,7-dichloro-1-indanone.[8][]

Caption: Inhibition of the canonical NF-κB signaling pathway by dichloro-indanone analogs.

Antimicrobial and Antiviral Activities

The indanone scaffold is associated with potent antimicrobial and antiviral properties. [3][5][6][10]Dichlorination can enhance this activity. For example, dispiropyrrolidine hybrids embedded with an indandione moiety and bearing a 4-chloro substitution on an aryl ring exhibited notable antimicrobial activity against carbapenemase-producing Klebsiella pneumoniae. [11]Similarly, various indanone derivatives have been evaluated for activity against viruses like Hepatitis B (HBV) and Hepatitis C (HCV). [10][12]

Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's (AD) and vascular dementia (VaD). [13][14]Dichloro-indanone derivatives have emerged as multi-target-directed ligands for these conditions.

Key Mechanisms:

-

Cholinesterase Inhibition: Some derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. [14]By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a primary therapeutic strategy for AD. [2][3]* Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Certain indanone derivatives have been shown to significantly inhibit this aggregation process and even disaggregate pre-formed fibrils. [14]* Reduction of Inflammatory Mediators: In models of neuroinflammation, indanone derivatives can significantly reduce the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). [13][15]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological potency of dichloro-indanone derivatives is highly dependent on the position and nature of substituents on the core scaffold. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer and Neuroprotective Activity of Representative Indanone Derivatives

| Compound ID | Substituent Pattern | Target Enzyme/Cell Line | IC₅₀ Value | Biological Activity | Reference |

| 9 | (Indanone derivative) | Acetylcholinesterase (AChE) | 14.8 nM | Anti-Alzheimer's | [14] |

| 14 | (Indanone derivative) | Acetylcholinesterase (AChE) | 18.6 nM | Anti-Alzheimer's | [14] |

| 9f | 3'-(3,4-dimethoxyphenyl)-... | COX-2 | Not specified | Anti-inflammatory | [1] |

| 9f | 3'-(3,4-dimethoxyphenyl)-... | MCF-7 (Breast Cancer) | 0.03 µM | Anticancer | [16] |

| C5 | (Indanone derivative) | Acetylcholinesterase (AChE) | 1.16 µM | Anti-Vascular Dementia | [13] |

| C5 | (Indanone derivative) | Platelet Aggregation | 4.92 µM | Anti-Vascular Dementia | [13] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key SAR Insights:

-

For antibacterial activity, the introduction of electron-withdrawing groups, such as chlorine, on the indanone ring is often beneficial. [17]* In a series of 2-benzylidene-1-indanones evaluated for anti-inflammatory activity, the presence of hydroxyl and methoxy groups on the benzylidene ring significantly influenced potency against IL-6 and TNF-α expression. [18]* For antimalarial activity in benzylthiobenzylidene-indanones, electron-withdrawing substituents like -Cl or -F on the indanone ring were found to enhance activity compared to electron-donating groups. [8]

Key Experimental Protocols

The following protocols are generalized representations of standard assays used to validate the biological activity of newly synthesized dichloro-indanone derivatives.

Protocol 1: General Synthesis of a 2-Benzylidene-4,6-dichloro-1-indanone Derivative

Causality: This protocol utilizes a Claisen-Schmidt condensation reaction, a reliable method for forming carbon-carbon bonds to create the benzylidene moiety, which is crucial for the biological activity of many indanone derivatives.

-

Dissolution: Dissolve 4,6-dichloro-1-indanone (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or aqueous sodium hydroxide, to the solution. The base deprotonates the C2 position of the indanone, forming an enolate nucleophile.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-4,6-dichloro-1-indanone derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. [8]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: This colorimetric assay provides a quantitative measure of cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

-

Cell Seeding: Seed human cancer cells (e.g., HT-29 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [19]2. Compound Treatment: Prepare serial dilutions of the dichloro-indanone test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro Enzyme Inhibition Assay (Generic)

Causality: This protocol assesses the ability of a compound to directly inhibit the activity of a target enzyme. The choice of substrate and detection method is specific to the enzyme (e.g., a chromogenic substrate for a protease, a fluorescent substrate for a kinase).

-

Reagent Preparation: Prepare a reaction buffer, a solution of the purified target enzyme (e.g., AChE, COX-2), a solution of the specific substrate, and solutions of the test inhibitor at various concentrations.

-

Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and the test inhibitor (or vehicle control) to the reaction buffer. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Reading: Immediately place the plate in a plate reader and measure the product formation over time (kinetically) or after a fixed time point (endpoint). The detection method depends on the substrate (e.g., change in absorbance or fluorescence).

-

Data Analysis: Determine the initial reaction velocity (rate) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.). [20][21]

Conclusion and Future Perspectives

Dichloro-indanone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores their potential in drug discovery. [3][5][6]The core mechanisms often involve the modulation of fundamental cellular processes such as cell cycle progression, inflammatory signaling, and enzymatic activity.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective analogs. Elucidating the precise molecular interactions with their biological targets through X-ray crystallography or advanced computational modeling will be crucial for rational drug design. Furthermore, evaluating the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds will be essential to translate the therapeutic promise of dichloro-indanones from the laboratory to clinical applications.

References

- A Comprehensive Review of 4-Chloro-1-indanone and Its Analogs in Medicinal Chemistry - Benchchem.

- Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents - PubMed Central.

- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv

- Synthesis of 1-indanones with a broad range of biological activity - ResearchG

- CAS 448193-94-0 5,7-Dichloro-1-indanone - BOC Sciences.

- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC - NIH.

- Antimicrobial activities of novel class of dispirooxindolopyrrolidine grafted indanedione hybrid heterocycles against carbapenemase producing Klebsiella pneumoniae (CKP) - PubMed.

- Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv

- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.

- Comparative Biological Activity of Substituted Indanones: A Guide for Researchers - Benchchem.

- Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities - MDPI.

- Recent developments in biological activities of indanones | Request PDF - ResearchG

- Recent Developments in Biological Activities of Indanones - PubMed.

- Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents | Request PDF - ResearchG

- Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Tre

- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed.

- Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC - NIH.

- Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC.

- Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Deriv

- Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus - MDPI.

- Synthesis and Activity of Aurone and Indanone Deriv

- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)

- (PDF)

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflamm

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube.

- Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro)

- 5.4: Enzyme Inhibition - Chemistry LibreTexts.

- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme - SciELO.

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 11. Antimicrobial activities of novel class of dispirooxindolopyrrolidine grafted indanedione hybrid heterocycles against carbapenemase producing Klebsiella pneumoniae (CKP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eurekaselect.com [eurekaselect.com]

- 18. scienceopen.com [scienceopen.com]

- 19. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

An Investigative Guide to the Therapeutic Potential of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one

A Scoping Whitepaper for Drug Discovery Professionals

Abstract

The 1-indanone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide focuses on the specific, under-researched derivative, 6,7-Dichloro-2,3-dihydro-1H-inden-1-one. The introduction of dichloro- substituents on the aromatic ring is a strategic modification known to enhance the biological and pharmacological properties of parent compounds.[3][4] In the absence of direct literature on this specific molecule, this whitepaper constructs a hypothesis-driven framework for its investigation. We propose primary therapeutic targets based on extensive data from analogous indanone derivatives, focusing on neurodegenerative diseases and oncology. This document provides a comprehensive, actionable roadmap for research and development, detailing the causal logic behind experimental choices and outlining robust protocols for target validation and preliminary efficacy studies.

Introduction: The 1-Indanone Core and the Significance of Halogenation

The 1-indanone moiety is a bicyclic ketone that serves as a versatile starting point for the synthesis of a wide array of bioactive molecules.[1][5] Its derivatives have demonstrated a remarkable breadth of activity, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][6][7] The most notable clinical success of an indanone derivative is Donepezil, a cornerstone therapy for Alzheimer's disease that functions primarily as an acetylcholinesterase inhibitor.[2][8]

The subject of this guide, this compound, is distinguished by the presence of two chlorine atoms on its benzene ring. Halogenation is a powerful tool in medicinal chemistry, often employed to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The inclusion of chlorine can enhance membrane permeability, increase binding affinity through halogen bonding, and alter metabolic stability, potentially leading to improved potency and a more favorable therapeutic window.[3][4] Given the proven potential of the indanone scaffold, this specific dichloro- derivative represents a compelling candidate for targeted investigation.

Hypothesis on Primary Therapeutic Areas and Potential Targets

Based on the extensive body of research on analogous structures, we can logically infer and prioritize potential therapeutic applications for this compound.

Neurodegenerative Disorders

The strongest precedent for indanone bioactivity lies in the treatment of neurodegenerative diseases.[8] Indanone derivatives have been shown to modulate key enzymes and pathways implicated in the pathophysiology of Alzheimer's and Parkinson's disease.[1][8]

-

Primary Target Hypothesis: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Rationale: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.[8] Numerous indanone derivatives have been synthesized and shown to possess potent, nanomolar-range inhibitory activity against AChE.[1][9]

-

-

Secondary Target Hypothesis: Amyloid-beta (Aβ) Aggregation.

The potential mechanism involves the compound binding to the catalytic or peripheral anionic site of AChE, preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive function.

Oncology

The anti-inflammatory and antiproliferative activities of some indanones suggest a potential role in oncology.[1][10]

-

Primary Target Hypothesis: Cyclooxygenase-2 (COX-2).

-

Rationale: The COX-2 enzyme is frequently overexpressed in various human cancers and plays a role in tumor progression and metastasis.[11] Indanone derivatives have been successfully designed as selective COX-2 inhibitors, presenting a promising avenue for developing novel anti-cancer agents.[11] The structural features of many COX-2 inhibitors, such as vicinal aromatic rings on a central scaffold, can be mimicked by appropriately substituted indanones.

-

Proposed Experimental Roadmap for Target Validation

To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is necessary. This workflow is designed to be a self-validating system, starting with broad screening and progressing to more specific, cell-based assays.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human AChE.

-

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, the absorbance of which is measured at 412 nm. An active inhibitor will reduce the rate of color development.

-

Methodology:

-

Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0). The final DMSO concentration in the well should not exceed 1%.

-

Reaction Setup (96-well plate):

-

To each well, add 25 µL of the test compound dilution or vehicle control (for 100% activity) or a known inhibitor like Donepezil (for positive control).

-

Add 50 µL of 1.5 mM DTNB solution.

-

Add 25 µL of human recombinant AChE enzyme solution.

-

Incubate at 37°C for 15 minutes.

-

-

Initiation & Measurement:

-

Initiate the reaction by adding 25 µL of 10 mM acetylthiocholine iodide (substrate).

-

Immediately measure the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration (change in absorbance per minute).

-

Determine the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_vehicle).

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

-

Causality & Self-Validation: This protocol includes a positive control (Donepezil) to validate assay performance and a vehicle control to define the baseline enzyme activity. Running a parallel assay against BuChE is crucial to determine the selectivity of the compound, which is a key parameter for a potential Alzheimer's therapeutic.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT)

-